2(3H)-oxazolone

Beschreibung

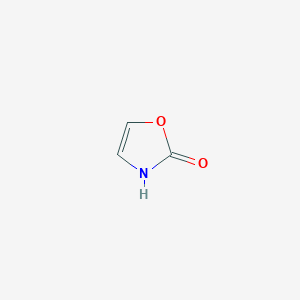

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3H-1,3-oxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVMOLOUBJBNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181982 | |

| Record name | 4-Oxazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27584-70-9 | |

| Record name | 4-Oxazolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027584709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,3-oxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3h Oxazolone and Its Derivatives

Classical and Modern Synthetic Routes

The construction of the 2(3H)-oxazolone ring can be achieved through various synthetic strategies. These methods primarily involve the formation of the core heterocyclic structure through cyclization reactions of appropriate precursors.

Cyclodehydration Condensation Reactions

One of the most established methods for synthesizing oxazolone (B7731731) derivatives is through cyclodehydration condensation reactions. This approach typically involves the reaction of an acyl glycine (B1666218) with a carbonyl compound in the presence of a dehydrating agent. biointerfaceresearch.comresearchgate.net

The Erlenmeyer-Plöchl azlactone synthesis, first described in 1893, is a classic and widely used method for preparing 4-arylidene-2-phenyl-5(4H)-oxazolones, also known as azlactones. wikiwand.commodernscientificpress.comwikipedia.org This reaction involves the condensation of an aromatic aldehyde with an N-acylglycine, such as N-acetyl glycine or more commonly hippuric acid (N-benzoyl glycine), in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). biointerfaceresearch.comwikiwand.comnih.gov The reaction proceeds via a Perkin condensation mechanism following the initial cyclization of the N-acylglycine. biointerfaceresearch.commodernscientificpress.com

The process begins with the intramolecular cyclization of the N-acyl glycine, for instance, hippuric acid, in the presence of acetic anhydride to form a 2-phenyloxazolone intermediate. wikiwand.comchemeurope.com This intermediate possesses two acidic protons, allowing it to react with an aromatic aldehyde. wikiwand.comchemeurope.com The subsequent condensation with the aldehyde, facilitated by sodium acetate and acetic anhydride, leads to the formation of the azlactone. wikiwand.comchemeurope.com This method is versatile and has been employed in the synthesis of a wide array of oxazolone derivatives. wisdomlib.orgiosrjournals.org

Table 1: Examples of Erlenmeyer Azlactone Synthesis

| N-Acyl Glycine | Aldehyde | Product | Reference |

|---|---|---|---|

| Hippuric Acid | Benzaldehyde | 4-Benzylidene-2-phenyl-5(4H)-oxazolone | wikiwand.com |

| N-acetyl glycine | Benzaldehyde | 4-Benzylidene-2-methyl-5(4H)-oxazolone | modernscientificpress.com |

| Hippuric Acid | Substituted aromatic aldehydes | 4-Arylidene-2-phenyl-5(4H)-oxazolones | rsc.org |

| Cinnamoylglycine | Acetic anhydride | 2-styryl-4-(α-hydroxyethylidene)-2-oxazolin-5-one | modernscientificpress.com |

| Hippuric Acid | 2,3-dihydro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | (1,3-diphenyl-4-pyrazolin)-4-methylene-2-oxazolin-5-one | modernscientificpress.com |

Catalysts play a pivotal role in the synthesis of this compound derivatives, influencing reaction rates, yields, and in some cases, stereoselectivity. rsc.org

Acetic Anhydride and Sodium Acetate: In the classical Erlenmeyer synthesis, acetic anhydride serves as both a dehydrating agent and a reactant, facilitating the initial cyclization of the N-acyl glycine. wikiwand.comnih.govdrugfuture.com Sodium acetate acts as a mild base, promoting the condensation reaction between the oxazolone intermediate and the aldehyde. wikiwand.comnih.gov This combination has been the standard for many years, though research has explored alternatives to improve efficiency and reduce the use of corrosive reagents. uctm.eduresearchgate.net

Lewis and Brønsted Acids: Modern synthetic approaches have incorporated a variety of Lewis and Brønsted acids to catalyze oxazolone formation. Lewis acids such as Ytterbium(III) triflate, Bismuth(III) acetate, and Zinc chloride have been shown to be effective catalysts. uctm.edurfppl.co.inresearchgate.net Brønsted acids have also been employed to promote the cyclization of β-amino-1,4-enols to yield oxazol-2(3H)-ones, demonstrating the versatility of acid catalysis in these syntheses. monash.edu For instance, triflic acid has been used to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines. nih.govmdpi.com Some acid-catalyzed reactions can proceed efficiently without the need for inert atmospheres or moisture exclusion. monash.edu

Heterogeneous Catalysts: To enhance the sustainability of oxazolone synthesis, heterogeneous catalysts have been investigated. These catalysts offer advantages such as easier separation from the reaction mixture and potential for recycling. researchgate.net Examples include nano silica-supported tungstophosphoric acid, alumina, and organic-inorganic hybrid polyoxometalates. nih.govucd.ie These solid-supported catalysts can be used in solvent-free conditions, often in conjunction with microwave irradiation, to afford azlactones in good yields. nih.govresearchgate.net The use of heterogeneous catalysts aligns with the principles of green chemistry by minimizing waste and simplifying product purification. researchgate.net

Table 2: Catalysts Used in this compound Synthesis

| Catalyst Type | Specific Example | Role/Advantage | Reference |

|---|---|---|---|

| Classical | Acetic Anhydride / Sodium Acetate | Dehydrating agent and mild base | wikiwand.comnih.gov |

| Lewis Acids | Ytterbium(III) triflate | Catalyzes Erlenmeyer synthesis under solvent-free conditions | rfppl.co.in |

| Bismuth(III) acetate | Alternative catalyst for Erlenmeyer synthesis | rfppl.co.in | |

| Zinc chloride | Catalyst for condensation of aldehydes with N-acyl glycines | researchgate.net | |

| Brønsted Acids | Triflic Acid | Promotes dehydrative cyclization | nih.gov |

| [Et3NH][HSO4] (Ionic Liquid) | Acts as both catalyst and reaction medium, eliminating the need for acetic anhydride | rsc.org | |

| p-Sulfonic acid calix wikiwand.comarene | Metal-free catalyst for aza-Michael reactions | rsc.org | |

| Heterogeneous Catalysts | Nano silica-supported tungstophosphoric acid | Reusable catalyst for solvent-free synthesis | nih.gov |

| Alumina | Mild base, can be used with microwave irradiation | ucd.ie | |

| Fe-iminopyridine catalysts | Sustainable catalysts for synthesis from CO2 and aziridines | researchgate.net |

Synthesis from Amino Acids and Glyoxylic Acid Derivatives

An alternative route to oxazolone derivatives involves the reaction of amino acids with glyoxylic acid derivatives. This method provides a pathway to structures that may not be readily accessible through the classical Erlenmeyer synthesis. For example, a divergent approach has been reported for the synthesis of 1-oxazolonylisobenzofurans from the reaction of free amino acids with o-(2-acyl-1-ethynyl)benzaldehydes under Erlenmeyer-Plöchl azlactone reaction conditions. acs.org This reaction proceeds through the formation of an oxazolone from the amino acid, likely via a Dakin-West-like reaction, followed by further transformations. acs.org

Cyclization of Esters and Amides

The cyclization of appropriately functionalized esters and amides is another key strategy for the synthesis of the this compound ring. This can be achieved through various intramolecular reactions. For instance, a redox cyclization of amides using nitrous oxide has been developed for the direct synthesis of heterocycles. organic-chemistry.org While this specific example leads to benzotriazin-4(3H)-ones, the principle of intramolecular cyclization of amide derivatives is a fundamental concept in heterocyclic synthesis. Additionally, the dehydrative cyclization of N-(2-hydroxyethyl)amides is a well-established method for producing 2-oxazolines, which are structurally related to oxazolones. nih.gov This transformation can be promoted by acids and highlights the utility of amide cyclization in forming five-membered O,N-heterocycles. nih.gov

Mannich Reactions for N-Substitution

While the previously mentioned methods focus on the formation of the oxazolone ring itself, Mannich reactions provide a powerful tool for the N-substitution of pre-formed 2(3H)-oxazolones. This type of reaction involves the aminoalkylation of the nitrogen atom of the oxazolone ring. The reaction typically proceeds by reacting the oxazolone with formaldehyde (B43269) and a primary or secondary amine, or with a pre-formed iminium salt. This method allows for the introduction of a wide variety of substituents at the nitrogen atom, enabling the synthesis of a diverse library of N-substituted this compound derivatives.

Palladium-Catalyzed Transformations

Palladium catalysis has emerged as a powerful tool for the functionalization of 2(3H)-oxazolones, which can act as versatile nucleophiles. The ambident nucleophilic character of the oxazolone ring system, with reactive sites at the nitrogen (N), oxygen (O), and carbon (C) atoms, presents a unique challenge and opportunity for controlling reaction outcomes. Through careful selection of ligands and reaction conditions, palladium-catalyzed allylic alkylations can be directed to occur selectively at either the C-4 position or the N-3 position.

A significant advancement in this area is the palladium-catalyzed chemodivergent asymmetric allylic alkylation (AAA) of oxazol-2(3H)-ones. This methodology has been successfully applied to the reaction of 4-substituted oxazol-2(3H)-ones with Morita–Baylis–Hillman (MBH) adducts. In these reactions, the 4-substituted oxazolones preferentially act as carbon-centered nucleophiles, leading to the formation of chiral 4,5-disubstituted oxazol-2(3H)-ones.

The success of this transformation is highly dependent on the choice of the chiral ligand. A spiroketal-based diphosphine ligand, specifically (S,S,S)-SKP, has been demonstrated to be highly effective in controlling both the regioselectivity and enantioselectivity of the alkylation. The general procedure involves reacting the MBH adduct and the oxazolone in the presence of a palladium catalyst, such as Pd₂(dba)₃, the chiral ligand, and a base like sodium carbonate in a suitable solvent, typically dichloromethane (B109758) (CH₂Cl₂), at room temperature. sphinxsai.com

This C-alkylation protocol has been shown to be effective for a range of 4-substituted oxazol-2(3H)-ones, affording the desired products in high yields (72–99%) with excellent chemo-, regio-, and enantioselectivities (C/N >99:1, b/l up to >99:1, and 85–98% ee). sphinxsai.com

Table 1: Palladium-Catalyzed Asymmetric Allylic C-Alkylation of 4-Substituted 2(3H)-Oxazolones Data sourced from a study on chemodivergent allylation of oxazolones. sphinxsai.com

| Entry | 4-Substituent | Yield (%) | C/N Ratio | b/l Ratio | ee (%) |

| 1 | Me | 99 | >99:1 | 96:4 | 95 |

| 2 | Et | 98 | >99:1 | 95:5 | 96 |

| 3 | n-Pr | 97 | >99:1 | 94:6 | 97 |

| 4 | i-Pr | 95 | >99:1 | 91:9 | 98 |

| 5 | Ph | 92 | >99:1 | 98:2 | 92 |

C/N ratio refers to the chemoselectivity for C-alkylation versus N-alkylation. b/l ratio refers to the regioselectivity for branched versus linear product. ee refers to enantiomeric excess.

In contrast to their 4-substituted counterparts, 5-substituted oxazol-2(3H)-ones exhibit a reversal of reactivity in palladium-catalyzed asymmetric allylic alkylation reactions. Due to steric hindrance at the C-4 position, these substrates preferentially undergo alkylation on the nitrogen atom, functioning as N-nucleophiles. sphinxsai.com This chemodivergent behavior allows for the selective synthesis of N-allylated this compound derivatives.

The reaction conditions for N-alkylation are similar to those for C-alkylation, employing a palladium catalyst and a chiral ligand. The general procedure involves stirring the 5-substituted oxazolone with the allylic partner in the presence of Pd₂(dba)₃, a chiral ligand such as (S,S,S)-L5a, and a base like Na₂CO₃ in an appropriate solvent like CH₂Cl₂. sphinxsai.com This method provides a direct route to chiral N-functionalized oxazolones, which are valuable building blocks in organic synthesis.

Table 2: Palladium-Catalyzed Asymmetric Allylic N-Alkylation of 5-Substituted 2(3H)-Oxazolones Data based on research into palladium-catalyzed regioselective asymmetric allylation. sphinxsai.com

| Entry | 5-Substituent | Yield (%) | C/N Ratio | b/l Ratio | ee (%) |

| 1 | Me | 85 | 1: >99 | 95:5 | 94 |

| 2 | Ph | 90 | 1: >99 | 96:4 | 95 |

| 3 | Bn | 88 | 1: >99 | 94:6 | 93 |

C/N ratio refers to the chemoselectivity for C-alkylation versus N-alkylation. b/l ratio refers to the regioselectivity for branched versus linear product. ee refers to enantiomeric excess.

Synthesis via Alpha-Hydroxy Ketones Condensation with Potassium Cyanate (B1221674)

The synthesis of this compound and its derivatives through the direct condensation of alpha-hydroxy ketones with potassium cyanate is not a widely documented or standard method in the reviewed scientific literature. While alpha-active methylene (B1212753) ketones are known to react with potassium thiocyanate (B1210189) to form thiazole (B1198619) derivatives, a direct and analogous reaction pathway for the synthesis of 2(3H)-oxazolones from alpha-hydroxy ketones and potassium cyanate has not been extensively reported. ekb.eg Therefore, a detailed and verified synthetic protocol for this specific transformation cannot be provided based on the currently available and reviewed sources.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including derivatives of this compound. These approaches aim to reduce the environmental impact of chemical processes by using eco-friendly catalysts, solvents, and energy sources.

One notable green methodology involves the N-acylation of 2(3H)-benzoxazolone using montmorillonite (B579905) K10 as a catalyst under ultrasound irradiation. This method avoids the use of hazardous reagents and solvents, and the catalyst is a naturally occurring, reusable clay. The use of ultrasound as an energy source can also lead to shorter reaction times and higher yields.

Another green strategy focuses on the use of stable and recyclable carbonyl sources for the synthesis of benzo[d]azol-2(3H)-ones. For instance, 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one has been employed as a solid, stable, and eco-friendly alternative to hazardous carbonylating agents like phosgene (B1210022). This reagent facilitates a one-pot synthesis involving acylation followed by intramolecular cyclization under neutral or acidic conditions, producing the desired heterocycles in good to excellent yields. This approach is atom-economic and avoids the need for metal catalysts or additives.

While these examples focus on benzofused derivatives, the underlying principles of using solid acid catalysts, ultrasound irradiation, and safer carbonylating agents are applicable and represent a significant move towards more sustainable synthetic routes for the broader class of 2(3H)-oxazolones.

Regioselectivity and Stereoselectivity in Synthesis

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules, and the synthesis of this compound derivatives is no exception. As discussed in the context of palladium-catalyzed transformations, the substitution pattern on the oxazolone ring plays a crucial role in determining the site of alkylation.

In the palladium-catalyzed allylic alkylation of oxazolones, a remarkable chemodivergence is observed. 4-substituted oxazol-2(3H)-ones predominantly undergo C-alkylation, leading to the formation of a new carbon-carbon bond at the C-4 position. Conversely, 5-substituted oxazol-2(3H)-ones favor N-alkylation, resulting in the formation of a new nitrogen-carbon bond. sphinxsai.com This switch in regioselectivity is primarily attributed to steric factors; the substituent at the 5-position hinders the approach of the electrophile to the C-4 position, thereby favoring attack at the sterically more accessible nitrogen atom.

Stereoselectivity, particularly enantioselectivity, is another critical aspect, especially in the synthesis of chiral oxazolone derivatives. In the context of asymmetric allylic alkylation, the use of chiral ligands is essential for inducing stereocontrol. The aforementioned spiroketal-based diphosphine (SKP) ligand has proven to be highly effective in controlling both the regio- and enantioselectivities of these reactions. sphinxsai.com The careful design and selection of such chiral ligands are key to achieving high enantiomeric excesses in the final products.

Optimization of Reaction Conditions (e.g., temperature, solvent choice)

The optimization of reaction conditions is a fundamental aspect of developing efficient and high-yielding synthetic methodologies for 2(3H)-oxazolones and their derivatives. Key parameters that are often fine-tuned include temperature, solvent, catalyst loading, and the nature of the base.

For instance, in the palladium-catalyzed allylic alkylation of oxazolones, the reaction is typically carried out at room temperature, which is advantageous from an energy consumption perspective. The choice of solvent is also critical; dichloromethane (CH₂Cl₂) has been found to be a suitable medium for this transformation, facilitating the dissolution of the reactants and catalyst while being relatively inert under the reaction conditions. sphinxsai.com

The choice of base can also significantly influence the outcome of the reaction. In the palladium-catalyzed alkylations, a mild inorganic base such as sodium carbonate is employed. The base is crucial for generating the nucleophilic form of the oxazolone.

Furthermore, the catalyst and ligand loading are important variables to optimize. While higher catalyst loadings may lead to faster reactions, they also increase the cost and the amount of residual metal in the product. Therefore, finding the minimum effective catalyst loading is a key aspect of optimization.

In broader terms, for other synthetic routes to oxazolones, temperature can play a more dramatic role. Some classical condensation reactions may require heating to overcome activation barriers, while others might be performed at low temperatures to control selectivity. The choice of solvent can also affect reaction rates and selectivity through polarity and solubility effects. A systematic screening of these parameters is essential for developing a robust and optimized synthetic protocol for any given this compound derivative.

Synthesis of Specific this compound Derivatives

The strategic placement of substituents on the this compound core allows for the fine-tuning of its chemical properties. This section explores the synthetic routes to specific derivatives, namely those with substitutions on the oxazolone ring itself and the fused benzoxazolone structures.

Substituted this compound Rings (e.g., 5-methyl-, 4-phenyl-)

The introduction of substituents such as methyl or phenyl groups at the C-4 or C-5 positions of the this compound ring can be achieved through various synthetic strategies, often involving the cyclization of appropriately substituted precursors.

One common approach involves the reaction of α-amino acids or their derivatives with phosgene or its equivalents. For the synthesis of 5-methyl-2(3H)-oxazolone , derivatives of alanine (B10760859) can serve as the starting material. The cyclization of N-protected alanine derivatives is a key step. For instance, the intramolecular cyclodehydration of N-acyl-α-amino acids can be mediated by reagents like ethyl chloroformate in the presence of a base such as 4-methylmorpholine. nih.gov

The synthesis of 4-phenyl-2(3H)-oxazolone and its enantiomerically pure forms, such as (S)-(+)-4-Phenyl-2-oxazolidinone, often starts from phenylglycine or its derivatives. guidechem.comchemicalbook.com One documented method involves the reduction of N-Boc-L-phenylglycine using a borane (B79455) reagent to yield N-Boc-L-phenylglycinol. This intermediate then undergoes a ring-closing reaction in the presence of a catalyst like potassium tert-butoxide or sodium tert-butoxide to furnish the desired (S)-4-phenyl-2-oxazolidinone. google.com Another route involves the reaction of (R,S)-phenylglycinol with diethyl carbonate in the presence of potassium carbonate at elevated temperatures, leading to the formation of 4-phenyloxazolidin-2-one. chemicalbook.com

The table below summarizes key aspects of these synthetic approaches.

| Target Compound | Starting Material | Key Reagents/Conditions | Yield | Reference |

| (S)-4-Phenyl-2-oxazolidinone | N-Boc-L-phenylglycine | 1. Borane reagent (reduction) 2. Potassium tert-butoxide (cyclization) | 84.2% | google.com |

| (S)-4-Phenyl-2-oxazolidinone | (R,S)-Phenylglycinol | Diethyl carbonate, K₂CO₃, 130-140°C | 85% | chemicalbook.com |

| 4-Isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | 3-Methyl-2-[4-(phenylsulfonyl)benzamido]butanoic acid | Ethyl chloroformate, 4-methylmorpholine, CH₂Cl₂ | - | nih.gov |

Benzoxazolone Derivatives

Benzoxazolone derivatives, which feature a benzene (B151609) ring fused to the oxazolone core, are synthesized through a variety of methods, predominantly involving the cyclization of 2-aminophenol (B121084) precursors.

A prevalent and traditional method for synthesizing the parent benzoxazolone involves the condensation of 2-aminophenol with urea (B33335) or phosgene and its derivatives. crpsonline.com However, due to the hazardous nature of reagents like phosgene, more recent research has focused on developing safer and more efficient catalytic systems.

One such advancement is the iron-catalyzed oxidative cyclocarbonylation of 2-aminophenol. This method utilizes catalysts like FeCl₃·6H₂O or Fe(acac)₃ in the presence of CCl₄ and water. It is proposed that carbon dioxide, formed in situ, participates in the cyclization with o-aminophenol to yield 2-benzoxazolone in high yields under relatively mild conditions (100–120 °C). crpsonline.com

The synthesis of substituted benzoxazolone derivatives often involves the reaction of substituted 2-aminophenols with various carbonyl sources. A one-pot synthesis of 2-substituted benzoxazoles, which can be precursors to benzoxazolones, has been developed using the reaction of catechols, aldehydes, and ammonium (B1175870) acetate catalyzed by ZrCl₄ in ethanol. guidechem.com This multicomponent reaction offers a versatile and efficient route to a wide range of derivatives. Another efficient one-pot synthesis of benzoxazole (B165842) derivatives is catalyzed by nickel supported on silica (B1680970), reacting 2-aminophenol with substituted aldehydes at room temperature. chemicalbook.com

Recent advances in the synthesis of benzoxazoles, and by extension benzoxazolones, have also explored the use of nanocatalysts, metal catalysts, and ionic liquids to promote the reaction of 2-aminophenol with aldehydes, ketones, acids, and other reagents under various conditions. google.comacs.org For instance, a reusable Brønsted acidic ionic liquid gel has been shown to be an effective heterogeneous catalyst for the condensation–aromatization of o-aminophenols and benzaldehydes under solvent-free conditions. nih.gov

The following table provides an overview of various catalytic systems and methods for the synthesis of benzoxazolone and its derivatives.

| Product | Starting Materials | Catalyst/Reagent | Conditions | Yield | Reference |

| 2-Benzoxazolone | 2-Aminophenol | FeCl₃·6H₂O, CCl₄, H₂O | 100–120 °C | High | crpsonline.com |

| 2-Substituted Benzoxazoles | Catechols, Aldehydes, Ammonium Acetate | ZrCl₄ | Ethanol, 60 °C | Up to 97% | guidechem.com |

| 2-Substituted Benzoxazoles | 2-Aminophenol, Substituted Aldehydes | Nickel supported on silica | Room Temperature | - | chemicalbook.com |

| 2-Phenylbenzoxazole | 2-Aminophenol, Benzaldehyde | Brønsted acidic ionic liquid gel | Solvent-free, 130 °C | 98% | nih.gov |

| 2-Aryl Benzoxazoles | 2-Aminophenol, Aldehydes | Zinc Sulfide (ZnS) Nanoparticles | Ethanol, 70 °C | High | rfppl.co.in |

| 2-Aminobenzoxazoles | Substituted 2-aminophenols, Urea | Poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) | 60-65 °C | Satisfactory | researchgate.net |

Chemical Reactivity and Transformation of 2 3h Oxazolone

Tautomerism of 2(3H)-Oxazolone and Benzoxazolone

Both this compound and benzoxazolone exhibit tautomerism, existing in keto and enol forms due to the enolizable character of the amide moiety neu.edu.trresearchgate.net. This prototropic mobility allows for various modifications, particularly at the heteroatomic nitrogen at the 3-position neu.edu.trresearchgate.net.

For benzoxazolone, the amide tautomer is reported to be more stable than the enol form by approximately 60 kJ/mol researchgate.net. The tautomeric equilibrium is a crucial aspect that influences the chemical reactions occurring at the N-H position researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy is a useful technique for investigating the dynamics of such tautomeric interchanges in solution ubd.edu.bn.

Reaction Pathways and Mechanisms

The diverse reactivity of this compound and its derivatives stems from the presence of multiple reactive sites, including the nitrogen atom, the carbonyl group, and the carbon atoms within the ring.

The nitrogen atom at the 3-position of this compound and benzoxazolone is a key site for substitution reactions, including alkylation and acylation neu.edu.tr. These reactions are facilitated by the enolizable nature of the amide functionality neu.edu.trneu.edu.tr.

N-Alkylation: Alkylation of the nitrogen atom in 2(3H)-benzoxazolone can occur, leading to N-substituted derivatives. For instance, the alkylation of 2-mercaptobenzoxazole, a related compound, can lead to substitution at either the nitrogen or sulfur atom, depending on whether the molecule exists in its thiol or thione configuration acs.org. In the context of 2(3H)-benzoxazolone, N-alkylation is a common pathway for introducing various substituents.

N-Acylation: N-acylation of 2(3H)-benzoxazolone derivatives, such as 5-chloro-2(3H)-benzoxazolone, can be achieved under various conditions neu.edu.tr. An example is the formation of 3-acetyl-2-benzoxazolinone, where an acetyl group is attached to the 3-position of the oxazolone (B7731731) ring ontosight.ai. This type of reaction is significant for synthesizing derivatives with potential biological activities ontosight.ai.

The benzene (B151609) ring fused to the oxazolone moiety in benzoxazolone can undergo electrophilic aromatic substitution (EAS) reactions. These reactions typically occur at specific positions due to the directing effects of the fused oxazolone ring.

Regioselectivity: Electrophilic substitution reactions on the benzoxazolone ring primarily occur at position 6 neu.edu.trneu.edu.tr. This regioselectivity is observed for various EAS reactions, including nitration, halogenation, and sulfonation, as well as Friedel-Crafts acylation neu.edu.trneu.edu.tr. The benzoxazolone ring is considered electron-rich, influencing the site of electrophilic attack neu.edu.tr.

Nitration: Nitration of benzoxazolone readily proceeds, often preferentially at the 5- or 6-positions researchgate.net. For example, nitration using 65% nitric acid typically produces 6-nitrobenzoxazolone almost exclusively sciencemadness.org. Further nitration with fuming nitric acid can lead to 5,6-dinitrobenzoxazolone sciencemadness.org. The reaction is strongly exothermic, and temperature control is crucial to prevent side reactions like polynitration or oxidation google.com.

Halogenation: Halogenation of 2(3H)-benzoxazolones can be achieved through various methods. An improved method for mono-, di-, and trihalogenation involves the use of hydrochloric or hydrobromic acid and hydrogen peroxide in acetic acid researchgate.net. This procedure offers advantages such as simplicity, higher yields, and shorter reaction times researchgate.net. For instance, 6-chlorobenzoxazolone can be prepared by reacting benzoxazolone with chlorine in a water/dioxane mixture google.com.

Friedel-Crafts Reactions: Friedel-Crafts acylation of 2(3H)-benzoxazolone typically yields 6-acyl derivatives due to the regioselective nature of the reaction neu.edu.trresearchgate.net. While benzoxazolone is highly basic towards Lewis acids like AlCl3, which can lead to extensive complexation and deactivation, the use of AlCl3-DMF (N,N-dimethylformamide) complex can circumvent this issue, allowing for regioselective acylation clockss.orgsemanticscholar.org. Other catalysts like FeCl3-DMF and ZnCl2-DMF have also been explored, with FeCl3-DMF showing good yields semanticscholar.org. Friedel-Crafts alkylation of benzoxazolones with activated secondary alcohols can also occur, catalyzed by methyltrifluoromethanesulfonate (MeOTf), leading to selective C-alkylation at the C-6 position rsc.orgrsc.org.

A summary of common electrophilic aromatic substitution reactions and their typical products on benzoxazolone is provided below.

Table 1: Electrophilic Aromatic Substitution on Benzoxazolone Ring

| Reaction Type | Reagents/Conditions | Primary Substitution Position | Example Products |

| Nitration | HNO₃ (65%), H₂SO₄; Fuming HNO₃ | 6-position; 5,6-positions | 6-Nitrobenzoxazolone; 5,6-Dinitrobenzoxazolone |

| Halogenation | HX/H₂O₂ in acetic acid; Cl₂/water-dioxane mixture | Mono-, Di-, Tri-halogenation | 6-Chlorobenzoxazolone; 5-Bromo-2-benzoxazolinone |

| Friedel-Crafts Acylation | RCOCl/Anhydride (B1165640), AlCl₃-DMF; FeCl₃-DMF; AlCl₃/SiO₂ | 6-position | 6-Acyl-2(3H)-benzoxazolones |

| Friedel-Crafts Alkylation | Activated secondary alcohols, MeOTf | 6-position | 6-Alkyl-2(3H)-benzoxazolones |

2(3H)-Benzoxazolone and its derivatives are generally stable in acidic media but undergo rapid hydrolysis in basic media, leading to ring-opening products such as 2-aminophenols neu.edu.trneu.edu.tr. These 2-aminophenols can then be further functionalized, for example, by acylation at the 4-position neu.edu.tr. Ring expansion reactions are also possible, though less commonly discussed for this compound itself, but are known for related heterocyclic systems. The rate of oxazolone ring-opening reactions can be influenced by substituents, with electron-donating groups at the C-2 position of a phenyl ring decreasing the reaction rate sphinxsai.com.

The C-2 and C-4 positions of the oxazolone ring are crucial for various chemical transformations and biological activities sphinxsai.com. Substitution of functional groups at these positions can significantly influence the compound's properties. For example, an extension of conjugation through an aliphatic double bond at the C-4 position and a phenyl ring at the C-2 position plays a pivotal role in the activity of oxazolones sphinxsai.com.

The C-2 carbon can become more electrophilic, especially with electron-withdrawing groups like a meta-nitro group, making it susceptible to nucleophilic attack, often leading to ring opening sphinxsai.com. The C-4 position, particularly in unsaturated oxazolones, can act as an electrophilic center if the carbonyl group is activated by a Lewis acid sphinxsai.com.

2(3H)-Oxazolones, particularly N-substituted derivatives, have been shown to participate in Diels-Alder reactions and other cycloaddition reactions.

Diels-Alder Reactions: N-substituted oxazolones can act as dienophilic components in intramolecular Diels-Alder reactions sphinxsai.comrsc.org. For instance, 3-acetyl-2(3H)-oxazolone is an attractive intermediate for the synthesis of vicinal aminoalcohols with cis configurations, reacting with 1,3-dienes, even under mild conditions, to form (4+2) cycloadducts orgsyn.org. Its high reactivity extends to deactivated 1,3-dienes orgsyn.org. The parent this compound can also be obtained from 3-acetyl-2(3H)-oxazolone via solvolysis in methanol, retaining this reactivity orgsyn.org. Asymmetric Diels-Alder reactions have also been achieved using planar chiral 1,3-oxazol-2(3H)-one derivatives as chiral auxiliaries, demonstrating good endo-exo and face-diastereoselectivity nih.gov.

Cycloadditions: Oxazolones can undergo [2+2]-photocycloaddition reactions. For example, 3-acetyl-2(3H)-oxazolone can react with olefins and acetylene (B1199291) upon irradiation in acetone (B3395972) to yield [2+2]-cycloadducts cas.cz. (Z)-4-aryliden-5(4H)-oxazolones can undergo direct [2+2]-photocycloaddition to form 1,3-diaminotruxillic cyclobutane (B1203170) derivatives csic.es. Interestingly, some reports indicate that oxazolones can undergo [2+2]-cycloaddition through their C=N bonds, leading to diazetidines, although addition through C=C bonds is also observed csic.es. Cycloaddition reactions for N-substituted oxazolone derivatives can also occur through the reaction of propargylic alcohols and amines in the presence of carbon dioxide sphinxsai.comderpharmachemica.com.

Table 2: Key Cycloaddition Reactions of this compound Derivatives

| Reaction Type | Reactant Role | Examples/Conditions | Products/Outcome |

| Diels-Alder | Dienophile | N-substituted oxazolones + 1,3-dienes; 3-acetyl-2(3H)-oxazolone + 1,3-dienes | (4+2) Cycloadducts; Vicinal aminoalcohols (cis) |

| [2+2]-Photocycloaddition | Reactant | 3-acetyl-2(3H)-oxazolone + olefins/acetylene (acetone, irradiation); (Z)-4-aryliden-5(4H)-oxazolones (blue light) | [2+2]-Cycloadducts; 1,3-diaminotruxillic cyclobutanes |

| Cycloaddition | N-substituted oxazolone precursor | Propargylic alcohols + amines + CO₂ | N-substituted oxazolones |

Computational and Theoretical Studies of 2 3h Oxazolone

Molecular Docking and Drug-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-target interactions at a molecular level. Studies on 2(3H)-oxazolone derivatives have employed this technique to explore their interactions with various biological targets.

For instance, docking studies of benzo[d]oxazol-2(3H)-one-quinolone derivatives were instrumental in identifying them as potential inhibitors of the c-Met kinase enzyme. Similarly, in silico techniques were used to investigate the affinities of 3-substituted-2(3H)-benzoxazolone derivatives against the caspase-3 enzyme, a key player in apoptosis. These studies revealed that the majority of the compounds formed crucial hydrogen bonds with the Arg207 amino acid residue, suggesting a common binding mode.

Molecular docking simulations provide valuable insights into ligand binding and help estimate the affinity of a compound for its receptor. This is often quantified by binding energy or inhibition/dissociation constants.

Derivatives of benzo[d]oxazol-2(3H)-one have been identified as high-affinity ligands for sigma receptors. Binding studies combined with computational analysis revealed that the benzoxazolone moiety confers a preference for sigma-1 sites. A series of derivatives with substitutions on the N-benzyl ring showed varying affinities, with a para-chloro-substituted compound displaying the highest affinity and selectivity, having a Kᵢ value of 0.1 nM for the sigma-1 receptor. nih.gov

In another study, a structure-guided approach was used to develop benzo[d]oxazol-2(3H)-one analogs as inhibitors of the chromodomain Y-like (CDYL) protein. Virtual screening and subsequent validation using surface plasmon resonance (SPR) identified several hits with dissociation constants (Kᴅ) ranging from 5.4 µM to 271.1 µM.

| Derivative Type | Target | Affinity Metric | Value |

|---|---|---|---|

| para-Chloro-N-benzyl-benzo[d]oxazol-2(3H)-one | Sigma-1 Receptor | Kᵢ | 0.1 nM |

| para-Chloro-N-benzyl-benzo[d]oxazol-2(3H)-one | Sigma-2 Receptor | Kᵢ | 427 nM |

| Benzo[d]oxazol-2(3H)-one Analogs | CDYL Protein | Kᴅ | 5.4 µM - 271.1 µM |

Molecular docking is crucial for understanding how this compound derivatives inhibit enzymes. By visualizing the binding pose, researchers can identify key interactions that are responsible for the inhibitory activity.

Cyclooxygenase (COX) Inhibition: Several studies have explored oxazolone (B7731731) derivatives as selective COX-2 inhibitors. The structural differences between COX-1 and COX-2 active sites, notably the substitution of isoleucine in COX-1 with a smaller valine in COX-2, create a side pocket in the COX-2 enzyme. Docking simulations have shown that the oxazolone scaffold can fit within the main hydrophobic channel of both isoenzymes. Specific derivatives, particularly those with hydrophilic sulfonyl moieties, can form additional interactions, such as hydrogen bonds, with residues in the COX-2 specific side pocket (like His75), which is believed to be the basis for their selectivity.

Phosphoinositide 3-kinase (PI3K) Inhibition: While direct studies on this compound are limited, research on closely related heterocyclic scaffolds provides insight. Derivatives of 1,3,4-oxadiazole, which shares a similar five-membered ring system, have been investigated as PI3K inhibitors. A potent derivative demonstrated nanomolar IC₅₀ values against both PI3Kδ and PI3Kα. researchgate.net This suggests that the oxazolone scaffold could also be a viable starting point for the design of PI3Kα inhibitors.

| Derivative Type | Enzyme Target | Activity Metric | Value |

|---|---|---|---|

| Benzo[d]oxazol-2(3H)-one derivative (8g) | TNIK | IC₅₀ | 0.050 µM nih.gov |

| tert-Butyl-1,3,4-oxadiazole derivative (29) | PI3Kα (wild type) | IC₅₀ | Nanomolar range researchgate.net |

| tert-Butyl-1,3,4-oxadiazole derivative (29) | PI3Kδ | IC₅₀ | Nanomolar range researchgate.net |

Quantum Mechanics Calculations (e.g., B3LYP/6-31G)**

Quantum mechanics (QM) calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and spectroscopic properties of molecules. The B3LYP functional combined with basis sets like 6-31G** or 6-311G(d,p) is a widely used level of theory for such studies due to its balance of accuracy and computational cost. inpressco.comnih.gov

For oxazol-5-one derivatives, an isomer of this compound, DFT calculations at the B3LYP/6-311G(d,p) level have been used to optimize molecular geometries. semanticscholar.org The results showed that the calculated geometries could accurately reproduce crystal structures determined by X-ray diffraction. semanticscholar.org These calculations are also used to predict vibrational frequencies (FT-IR spectra), which show good agreement with experimental data after applying appropriate scale factors. semanticscholar.orgajchem-a.com

Furthermore, QM calculations provide insights into the electronic properties of the molecule through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule. Molecular Electrostatic Potential (MEP) surfaces are also simulated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions. semanticscholar.org

| Calculation/Analysis | Information Obtained | Typical Method |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | DFT (B3LYP/6-31G) |

| Frequency Calculation | Vibrational modes (IR/Raman spectra) | DFT (B3LYP/6-31G) |

| Frontier Molecular Orbitals | HOMO-LUMO energy gap, reactivity indices | DFT (B3LYP/6-31G) |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, sites for electrophilic/nucleophilic attack | DFT (B3LYP/6-31G) |

Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations follow the laws of classical mechanics to simulate the motions of atoms and molecules, providing detailed information on the stability of the complex, conformational changes, and the role of solvent molecules. nih.govsemanticscholar.org

In the study of benzo[d]oxazol-2(3H)-one inhibitors for the CDYL protein, a 20-nanosecond MD simulation was performed on an initial docked complex. This simulation helped to establish a stable binding model, which was then used to construct a pharmacophore for subsequent virtual screening. For other related heterocyclic inhibitors, such as triazolones targeting the Chk1 kinase, MD simulations have been used to compare the stability of different derivatives in the binding pocket and to perform binding free energy calculations, which offer a more accurate estimation of binding affinity than docking scores alone. rsc.org These simulations can reveal subtle but crucial differences in how various functional groups on the inhibitor interact with the protein and surrounding water molecules, thereby providing a deeper understanding of the determinants of binding and activity. rsc.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational studies are integral to elucidating SAR for this compound derivatives.

Sigma Receptor Ligands: For benzo[d]oxazol-2(3H)-one derivatives, SAR studies revealed that the type and position of substituents on the N-benzyl ring strongly affect binding to sigma-1 receptors. nih.gov It was found that compounds with para-substituents (Cl, F, H, or CH₃) exhibited higher affinity than the corresponding ortho-substituted compounds. nih.gov

c-Met Kinase Inhibitors: SAR studies of benzo[d]oxazol-2(3H)-one-quinolone derivatives led to the discovery of a compound with an IC₅₀ value of 1 nM against c-Met kinase. This was achieved by exploring different substitutions on the quinoline (B57606) core.

TNIK Inhibitors: A systematic SAR exploration of benzo[d]oxazol-2(3H)-one derivatives as Traf2- and Nck-interacting kinase (TNIK) inhibitors identified key structural features for potent activity, leading to a lead compound with an IC₅₀ of 0.050 µM. nih.gov

These studies demonstrate that modifications at various positions of the oxazolone scaffold can be used to fine-tune the potency and selectivity of these compounds for different biological targets.

In Silico Prediction of Biological Activities (e.g., cytotoxicity with PASS based CLC-Pred)

In silico tools are increasingly used to predict the biological activities and potential liabilities of chemical compounds early in the drug discovery process. One such tool is the CLC-Pred (Cell-Line Cytotoxicity Predictor) web service, which is based on the PASS (Prediction of Activity Spectra for Substances) algorithm. plos.orgscienceopen.com

The PASS approach uses the structural formula of a compound to predict its biological activity spectrum, including potential cytotoxicity against various human cell lines. plos.orgscienceopen.com The prediction is based on a large training set of compounds with known activities and Structure-Activity Relationship (SAR) models. The structure of a query molecule, such as a this compound derivative, is represented by a set of Multilevel Neighborhoods of Atoms (MNA) descriptors. plos.org

The output of a CLC-Pred analysis is a list of predicted activities, with probabilities for the compound to be active (Pa) or inactive (Pi). researchgate.net For cytotoxicity, the service can predict activity against hundreds of tumor and normal cell lines. nih.govresearchgate.net For example, the CLC-Pred 2.0 version was developed using data from over 128,000 compounds and provides predictions for 391 tumor and 47 normal human cell lines with a mean accuracy (AUC) of approximately 0.925. nih.govresearchgate.net This tool allows for a rapid preliminary assessment of the potential cytotoxicity profile of novel this compound derivatives, helping to prioritize compounds for synthesis and experimental testing. researchgate.net

Photophysical and Computational Studies (e.g., TD-DFT for fluorescence)

Computational and theoretical studies are pivotal in understanding the electronic transitions and photophysical properties of heterocyclic compounds like oxazolones. Time-Dependent Density Functional Theory (TD-DFT) is a prominent quantum chemical method used to investigate the excited-state properties, including absorption and fluorescence spectra.

Theoretical investigations on oxazolone derivatives typically focus on how structural modifications and the surrounding solvent environment influence their photophysical characteristics. For instance, studies on various substituted oxazolones show that the lowest-lying excited states are often characterized as having a π–π* transition nature, sometimes mixed with intramolecular charge-transfer (ICT) processes, depending on the substituents. nih.gov The nature of these transitions is fundamental to determining the fluorescence properties of the molecule.

The fluorescence of oxazolone derivatives is highly sensitive to their molecular structure and environment. For example, many (Z)-4-arylidene-5-(4H)-oxazolones are known to be weakly fluorescent in solution, with quantum yields often below 0.1%. nih.gov This low quantum efficiency is frequently attributed to non-radiative decay pathways, such as molecular vibrations and rotations, which allow the excited state to return to the ground state without emitting light.

Computational models using TD-DFT can predict key photophysical parameters. These calculations provide insights into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and the energies and oscillator strengths of electronic transitions, which correspond to light absorption and emission. While specific calculated values for the parent this compound are not available in the reviewed literature, a hypothetical TD-DFT study would yield data similar to that presented in the table below for a generic oxazolone derivative.

Table 1: Hypothetical TD-DFT Calculated Photophysical Data for a Generic Oxazolone

| Parameter | Calculated Value | Description |

| λabs (nm) | 350 | Wavelength of maximum absorption |

| λem (nm) | 450 | Wavelength of maximum fluorescence emission |

| Stokes Shift (nm) | 100 | Difference between λabs and λem |

| f | 0.8 | Oscillator strength of the S0 → S1 transition |

| μg (D) | 2.5 | Ground-state dipole moment |

| μe (D) | 5.0 | Excited-state dipole moment |

| Transition | π → π* | Nature of the primary electronic transition |

Note: This table is illustrative and does not represent actual data for this compound due to the lack of specific studies.

The solvent environment also plays a crucial role, a phenomenon known as solvatochromism. Studies on oxazolone derivatives consistently show that changes in solvent polarity can lead to shifts in the absorption and emission spectra. preprints.orgresearchgate.net A red shift (a shift to longer wavelengths) in the fluorescence spectrum with increasing solvent polarity typically indicates that the excited state is more polar than the ground state. preprints.org

Advanced Analytical and Characterization Techniques in 2 3h Oxazolone Research

Spectroscopic Methods

Spectroscopy is fundamental to the characterization of 2(3H)-oxazolone, providing detailed information about its atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the identity and purity of the compound by mapping its carbon and hydrogen framework.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the heterocyclic ring. The protons at the C4 and C5 positions (H4 and H5) would appear as doublets due to coupling with each other. The proton attached to the nitrogen atom (N3-H) would likely appear as a broad singlet. The exact chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms.

| Nucleus | Position | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | N-H | Broad singlet | s (broad) |

| ¹H | C4-H / C5-H | Downfield region | d |

| ¹³C | C2 (C=O) | >150 | s |

| ¹³C | C4 / C5 | 100-140 | d (in coupled spectrum) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands that are diagnostic for its structure.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which typically appears in the range of 1700-1780 cm⁻¹. osu.edu Studies on related structures have shown this peak can be influenced by factors such as protonation or substitution. osu.edunih.gov Another key feature is the C=C double bond stretching vibration within the five-membered ring. Additionally, the N-H stretching vibration is expected to appear as a broad band around 3200-3400 cm⁻¹. The C-O-C stretching vibrations also provide characteristic signals.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | ~3200-3400 |

| C=O (lactone) | Stretch | ~1700-1780 |

| C=C | Stretch | ~1640-1680 |

| C-O-C | Stretch | ~1200-1300 |

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula.

For this compound (C₃H₃NO₂), HRMS can confirm its molecular weight of approximately 85.0164 g/mol . Furthermore, tandem mass spectrometry (MS/MS) reveals the fragmentation patterns of the molecule, which serve as a structural fingerprint. A characteristic fragmentation pathway for oxazolone (B7731731) structures, particularly in the context of peptide sequencing where they form as b₂ ions, is the neutral loss of carbon monoxide (CO), corresponding to a loss of 28 Da. This diagnostic fragmentation is a key piece of evidence for the presence of the oxazolone ring.

UV-Vis Spectrophotometry for pKa Determination

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for determining the acid dissociation constant (pKa) of ionizable compounds like this compound. The pKa is a measure of the acidity of the N-H proton.

The determination involves preparing a series of solutions of the compound in buffers of varying pH and measuring their UV absorbance spectra. The protonated and deprotonated forms of this compound exhibit different absorbance maxima. By plotting the change in absorbance at a specific wavelength against the pH, a titration curve is generated. The inflection point of this curve corresponds to the pKa of the compound. For this compound, the predicted pKa is approximately 9.01, indicating it is a weak acid. Experimental studies on closely related 2-(3H)-benzoxazolone derivatives have found pKa values in the range of 8.26 to 9.28, confirming the utility of this method. nih.govnist.gov

X-ray Diffraction Methods for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

For this compound, obtaining a suitable crystal and solving its structure presents challenges. Research has indicated that in the crystal structure of the parent oxazolin-2(3H)-one, a disorder between the positions of the ring oxygen atom and the NH group can occur. This disorder leads to a high R-factor (a measure of the agreement between the experimental and calculated diffraction data), which can prevent the determination of highly accurate structural information for the parent molecule itself. chemicalbook.com However, the technique has been successfully applied to derivatives, such as 3-acetyloxazolin-2-one, providing clear structural data for the core ring system and confirming its planarity. chemicalbook.com

Chromatographic Techniques (e.g., HPLC for enantiomer separation, Thin Layer Chromatography)

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to get a preliminary assessment of a sample's purity. A spot of the this compound solution is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to move up the plate. The distance the compound travels relative to the solvent front (Rf value) is characteristic of the compound in that specific system.

High-Performance Liquid Chromatography (HPLC) is a more powerful technique that provides high-resolution separation and quantitative analysis. For this compound, a reverse-phase HPLC method, likely using a C18 column with a mobile phase of water and acetonitrile (B52724) or methanol, would be used to accurately determine its purity. mdpi.com

Furthermore, while this compound itself is achiral, many of its derivatives are chiral. HPLC is the predominant method for separating the enantiomers of these chiral derivatives. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. This allows for the determination of the enantiomeric excess (ee) or optical purity of a sample, which is critical in pharmaceutical applications.

Elemental Analysis

Elemental analysis is a cornerstone technique in the characterization of organic compounds, providing quantitative information on the elemental composition of a sample. In the context of this compound research, it serves as a fundamental method to verify the empirical and molecular formula of the parent compound and, more frequently, its newly synthesized derivatives. This technique is crucial for confirming that the desired chemical transformation has occurred and that the isolated product has the expected atomic makeup.

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precise amount of the substance in a stream of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen gas) are separated and measured, allowing for the calculation of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The percentage of oxygen is usually determined by difference.

For the parent compound, this compound, the molecular formula is C₃H₃NO₂. Based on this formula, the theoretical elemental composition can be calculated precisely.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Moles in Compound | Mass in Compound | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 3 | 36.033 | 42.36% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 3.55% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 16.47% |

| Oxygen | O | 15.999 | 2 | 31.998 | 37.62% |

| Total | | | | 85.062 | 100.00% |

In practice, researchers compare the experimentally determined percentages with these theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence for the compound's identity and purity. While elemental analysis is a standard procedure, it is frequently reported for new, more complex derivatives of the oxazolone core rather than for the simple parent molecule itself. researchgate.netijceronline.com

Research studies on the synthesis of various oxazolone derivatives consistently employ elemental analysis to confirm the structures of the final products. For instance, in the synthesis of a series of 4-aryl methylidene-2-phenyl-5-(4H)-oxazolone derivatives, elemental analysis was used alongside spectroscopic methods (FT-IR, NMR, and Mass Spectrometry) to unequivocally characterize the newly formed compounds. researchgate.net

Table 2: Representative Elemental Analysis Data for a Synthesized Oxazolone Derivative Data below is illustrative of the application of elemental analysis in oxazolone derivative research and is based on findings for compounds within the oxazolone class.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

| 4-benzylidene-2-phenyloxazol-5(4H)-one | C₁₆H₁₁NO₂ | C | 77.10 | 77.08 |

| H | 4.45 | 4.42 | ||

| N | 5.62 | 5.65 |

The data presented in such studies showcases the high degree of accuracy of the technique and its essential role in validating synthetic protocols within the field of oxazolone chemistry.

Biological and Pharmacological Research Applications of 2 3h Oxazolone Derivatives

Therapeutic Applications and Pharmacological Activities

The pharmacological profile of 2(3H)-oxazolone derivatives is diverse, with substantial research focusing on their application in oncology and inflammatory conditions. The versatility of the oxazolone (B7731731) scaffold allows for chemical modifications that lead to compounds with enhanced potency and selectivity for various biological targets.

Anticancer and Cytotoxic Agents

A significant body of research has highlighted the potential of this compound derivatives as anticancer agents. Their cytotoxic effects have been observed against a panel of human tumor cell lines, indicating their broad-spectrum antiproliferative capabilities. The mechanism of action often involves the induction of programmed cell death, or apoptosis, a critical pathway in cancer therapy.

The antiproliferative activity of this compound derivatives has been documented against several cancer cell lines. For instance, certain novel benzo[d]oxazol-2(3H)-one derivatives have demonstrated cytotoxicity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cell lines. nih.gov Specifically, compounds designated as 6l and 6n were potent against the pancreatic adenocarcinoma cell line, while compound 6x was effective against the human non-small cell lung carcinoma cell line. nih.gov

Chalcone (B49325) derivatives incorporating the 2(3H)-benzoxazolone moiety have also shown concentration-dependent cytotoxicity. nih.gov Their efficacy has been evaluated against human breast cancer cell lines, including MCF-7 and MDA-MB-231, as well as human B cell precursor leukemia (BV-173). nih.gov Furthermore, studies on benzimidazole (B57391) derivatives, which share some structural similarities, have shown cytotoxic activity against HCT-116 colon cancer cells and MCF-7 breast cancer cells. researchgate.net While extensive data exists for these cell lines, specific antiproliferative data for this compound derivatives against HSC-2 and M4A4 cell lines is not extensively documented in the reviewed literature.

Antiproliferative Activity of this compound Derivatives

| Compound Type | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Benzo[d]oxazol-2(3H)-one derivatives (6l, 6n) | Pancreatic adenocarcinoma | Potent activity | nih.gov |

| Benzo[d]oxazol-2(3H)-one derivative (6x) | Non-small cell lung carcinoma | Effective | nih.gov |

| Chalcone-benzoxazolone hybrids | MCF-7, MDA-MB-231, BV-173 | Concentration-dependent cytotoxicity | nih.gov |

| Benzimidazole derivatives | HCT-116, MCF-7 | Cytotoxic activity | researchgate.net |

The anticancer effects of this compound derivatives are often mediated by the induction of apoptosis. This programmed cell death is a desirable outcome in cancer treatment as it eliminates malignant cells. Research has shown that these compounds can trigger apoptotic pathways, characterized by specific biochemical events.

One of the key effectors in the apoptotic cascade is caspase-3, a cysteine-aspartate protease that, upon activation, cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. researchgate.net Studies on new Mannich bases of 2(3H)-benzoxazolone derivatives have demonstrated their pro-apoptotic properties in the MCF-7 breast cancer cell line. nih.gov Treatment with these compounds led to a significant increase in caspase-3 immunoreactivity. nih.gov This activation of caspase-3 is a crucial step that ultimately leads to the execution phase of apoptosis, which includes the fragmentation of DNA. researchgate.netbiointerfaceresearch.com The number of TUNEL-positive cells, which indicates DNA fragmentation, was significantly higher in MCF-7 cells treated with these benzoxazolone derivatives. nih.govzuj.edu.joresearchgate.net

Further mechanistic studies have shown that in addition to caspase-3, other proteins involved in apoptosis are modulated. For example, some derivatives have been shown to increase the expression of Fas Ligand (FasL) and cytochrome-c, further supporting their role in inducing apoptosis. nih.govzuj.edu.joresearchgate.net

Apoptotic Mechanisms of this compound Derivatives

| Compound Type | Cell Line | Apoptotic Marker | Observed Effect | Reference |

|---|---|---|---|---|

| Mannich bases of 2(3H)-benzoxazolone | MCF-7 | Caspase-3 | Increased immunoreactivity | nih.gov |

| Mannich bases of 2(3H)-benzoxazolone | MCF-7 | DNA Fragmentation (TUNEL assay) | Increased number of positive cells | nih.govzuj.edu.joresearchgate.net |

| Mannich bases of 2(3H)-benzoxazolone | MCF-7 | Fas Ligand (FasL) | Increased immunoreactivity | nih.gov |

| Mannich bases of 2(3H)-benzoxazolone | MCF-7 | Cytochrome-c | Increased immunoreactivity | nih.gov |

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for cancer therapy. While the direct inhibitory activity of this compound derivatives on PI3Kα is not extensively established in the scientific literature, related heterocyclic compounds have been investigated for this purpose. For instance, a series of novel 2-(pyridin-4-yl)quinazolin-4(3H)-ones were synthesized and evaluated as potential PI3K inhibitors. nih.gov Kinase inhibitory assessments and docking studies of these quinazolinone derivatives revealed promising binding affinities towards the active site of PI3K. nih.gov This suggests that heterocyclic scaffolds can be designed to target the PI3K pathway. However, further research is required to specifically determine if and how this compound derivatives can function as PI3Kα inhibitors.

Anti-inflammatory and Analgesic Properties

In addition to their anticancer properties, this compound derivatives have demonstrated significant anti-inflammatory and analgesic activities. biointerfaceresearch.com These properties make them promising candidates for the development of new therapeutic agents for inflammatory disorders and pain management.

A standard and widely used preclinical model to evaluate the anti-inflammatory activity of new compounds is the carrageenan-induced paw edema test in rodents. This test induces an acute inflammatory response characterized by swelling (edema) at the site of injection. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Several studies have utilized this model to assess the anti-inflammatory effects of newly synthesized 2(3H)-benzoxazolone derivatives. biointerfaceresearch.com In these studies, the test compounds are administered to animals prior to the injection of carrageenan into the paw. The volume or thickness of the paw is then measured at various time points to determine the extent of edema. Research has shown that certain reduced derivatives of (6-difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone display considerable anti-inflammatory activity in this assay. biointerfaceresearch.com The results from these studies indicate that this compound derivatives can effectively suppress the acute inflammatory response.

Anti-inflammatory Activity in Carrageenan-induced Paw Edema Test

| Compound Type | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Reduced derivatives of (6-difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone | Mice | Considerable anti-inflammatory activity | biointerfaceresearch.com |

Acetic Acid Writhing Test

The acetic acid-induced writhing test is a common method for evaluating the peripheral analgesic effects of new chemical entities. This test induces a painful inflammatory response, and the reduction in the number of abdominal constrictions (writhes) in test animals is a measure of analgesic activity. semanticscholar.org

In a study investigating a series of newly synthesized 2(3H)-benzoxazolone derivatives, the acetic acid writhing test was employed to screen for analgesic properties. nih.govresearchgate.net Among the compounds tested, 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone emerged as a particularly promising candidate for its analgesic potential. nih.govresearchgate.net The results from this test indicated that this specific derivative was effective in reducing the pain response in mice, suggesting a significant peripheral analgesic effect. nih.gov

Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of compounds. This test measures the reaction time of an animal to a thermal stimulus, and an increase in this latency period is indicative of a centrally mediated analgesic effect. scispace.com

Several studies have utilized the hot plate test to evaluate the analgesic potential of this compound derivatives. In one such study, a series of (6-difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone and 5-methyl-3-(2-hydroxyl-2-phenylethyl)-2(3H)-benzoxazolone derivatives were synthesized and assessed for their analgesic activities using this method in mice. nih.govresearchgate.net Another investigation into isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives, a related heterocyclic system, also employed the hot plate test. scispace.com In this latter study, compounds 4a, 4f, 4g, and 4i demonstrated analgesic profiles comparable to that of morphine. scispace.com

Potential as COX-2 Selective Inhibitors

Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2. While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. google.com Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. google.com

Research has shown that certain this compound derivatives are potent and selective inhibitors of the COX-2 enzyme. google.com A patent has described a series of 2-(3H)-oxazolone derivatives that exhibit inhibitory activity against COX-2, with a preference over COX-1. google.com Further studies have explored novel oxazolone and imidazolone (B8795221) derivatives as safer COX-2 inhibitors, demonstrating their potential for anti-inflammatory and analgesic activities. nih.gov In one investigation, a di-phenyloxazolone derivative containing a sulfonyl moiety showed a high percentage of inhibition (70.14% ± 1.71) with a selectivity index greater than 50. nih.gov Another oxazolone derivative, compound II, was found to be a highly potent COX-2 inhibitor with an IC50 value of 0.019 μM, which was more potent than the reference drug celecoxib (B62257) (IC50 = 0.05 μM). nih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The this compound scaffold has been identified as a versatile heterocyclic ring system that gives rise to compounds with a broad spectrum of biological activities, including antimicrobial properties. fabad.org.tr Numerous derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antiviral effects. fabad.org.trresearchgate.netsemanticscholar.org

In a study focused on 2(3H)-benzoxazolone derivatives, a series of compounds were tested against various microorganisms. fabad.org.tr The results indicated that the 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide derivative was the most active compound against Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis. fabad.org.tr The minimum inhibitory concentration (MIC) values for the tested compounds against Gram-positive and Gram-negative bacteria ranged from 8 to 512 µg/ml. fabad.org.tr Regarding antifungal activity against Candida albicans, most of the tested derivatives showed an MIC value of 128 µg/ml. fabad.org.tr

Anti-HIV Agents

The global health challenge posed by the Human Immunodeficiency Virus (HIV) has driven extensive research into novel antiviral agents. Derivatives of this compound have emerged as a class of compounds with potential anti-HIV activity. arabjchem.orgnih.gov

One study focused on oxazole-benzenesulfonamide derivatives and their mechanism of action against HIV-1. nih.gov These compounds were found to inhibit the interaction between HIV-1 reverse transcriptase (RT) and the cellular elongation factor eEF1A, which is a crucial interaction for viral replication. nih.gov This novel mechanism of action allows these derivatives to inhibit intracellular HIV-1 reverse transcription and the replication of both wild-type HIV-1 and strains resistant to current RT inhibitors. nih.gov A mini-review of imidazole (B134444), oxazole (B20620), and thiazole (B1198619) hybrids also highlighted their potential as anti-HIV agents, suggesting that these heterocyclic scaffolds are promising for the development of new treatments. arabjchem.org

Neuroprotective and Anticonvulsant Compounds

Derivatives of this compound have been investigated for their potential to treat neurological disorders, with a particular focus on their anticonvulsant and neuroprotective properties. acs.orgnih.govnih.govnih.gov

A series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives were synthesized and evaluated for their anticonvulsant activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). acs.orgnih.gov In these studies, compounds 43 and 45 were identified as the most active in the series against MES-induced seizures, with ED50 values of 8.7 and 7.6 mg/kg, respectively. acs.orgnih.gov Further investigation revealed that these compounds bind to sigma-1 receptors with nanomolar affinities, which may contribute to their anticonvulsant effects. nih.govnih.gov

Another study synthesized fourteen new hydrazones of 5-chloro-2(3H)-benzoxazolinone-3-acetyl hydrazide and tested their anticonvulsant activities. nih.gov Several of these derivatives, including 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o-methoxy-benzaldehyde)-hydrazone (4d ), 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o-methylbenzaldehyde)-hydrazone (4g ), 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-methylbenzaldehyde)-hydrazone (4h ), 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-nitrobenzaldehyde)-hydrazone (4m ), and 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-dimethylaminobenzaldehyde)-hydrazone (4n ), were found to be more active than the standard anticonvulsant drug phenytoin (B1677684) in the pentylenetetrazole-induced seizure test. nih.gov

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. scispace.com Consequently, there is significant interest in the development of novel antioxidant compounds. Derivatives of this compound have demonstrated promising antioxidant potential in various in vitro assays. scispace.comnih.gov

In one study, a series of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives were synthesized and their antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. scispace.com Among the synthesized compounds, M3 and M5 exhibited significant antioxidant activity, with 88% and 85.7% inhibition at a concentration of 40 µg/mL, respectively, surpassing the activity of the standard antioxidant, ascorbic acid. scispace.com

Another investigation focused on the synthesis and antioxidant properties of new oxazole-5(4H)-one derivatives. nih.gov The study assessed the ability of these compounds to inhibit lipid peroxidation and their effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in rats in vitro. nih.gov The derivative E3 , 4-(2,4-Difluorobenzylidene)-2-p-tolyloxazole-5(4H)-one, was identified as the most active compound, inhibiting microsomal EROD activity by 89%, which was comparable to or even better than the specific inhibitor caffeine (B1668208) (85% inhibition) at a 10⁻³ M concentration. nih.gov

| Compound ID | Structure/Name | Antioxidant Activity | Reference |

| M3 | 4-(Substituted-benzylidene)-2-phenyloxazol-5(4H)-one | 88% DPPH inhibition at 40 µg/mL | scispace.com |

| M5 | 4-(Substituted-benzylidene)-2-phenyloxazol-5(4H)-one | 85.7% DPPH inhibition at 40 µg/mL | scispace.com |

| E3 | 4-(2,4-Difluorobenzylidene)-2-p-tolyloxazole-5(4H)-one | 89% inhibition of microsomal EROD activity | nih.gov |

Radical Scavenging Ability

The 2(3H)-benzoxazolone heterocycle is noted for its antioxidant properties, which are mediated by its ability to scavenge free radicals. ucl.ac.be Research into derivatives of this compound has aimed to enhance this inherent activity.